Polycarbophil

Pharmaceutical Excipient Specification Quality Control Formulation Development

Select Polycarbophil free acid over Calcium Polycarbophil to leverage its USP-defined absorbing power of ≥62 g/g, 1.8-fold higher than the calcium salt (≈35 g/g). This superior water-binding capacity, combined with pH-dependent swelling from ~10× in gastric acid to 70× in neutral intestinal pH, enables smaller, easier-to-swallow tablets and colon-specific controlled-release systems. Its robust mucoadhesion provides extended residence time for transmucosal delivery—outperforming standard Carbomer. For regulatory-ready development, this excipient is supported by a Type V DMF, FDA Letter of Authorization, and comprehensive toxicology data, streamlining IND/NDA filing.

Molecular Formula
Molecular Weight 0
CAS No. 9003-97-8
Cat. No. B1168052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolycarbophil
CAS9003-97-8
SynonymsPolycarbophil; CARBOPOLEX55; polycarbophil calcium; Carbofil; Policarbofila; Policarbofila [inn-spanish]; Polyacrylic acid calcium salt cross-linked with divinyl glycol; Polycarbofil
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polycarbophil (CAS 9003-97-8) Excipient Procurement Guide: Specifications and Core Attributes


Polycarbophil is a high molecular weight, synthetic polymer of polyacrylic acid cross-linked with divinyl glycol [1]. According to the United States Pharmacopeia (USP), Polycarbophil is an anionic, hydrophilic polymer that is insoluble in water but capable of absorbing many times its weight in aqueous media to form viscous gels [1]. The compound serves as a non-absorbable, bulk-forming laxative and a pharmaceutical excipient [2]. A key specification differentiating this material from its calcium salt counterpart is its high absorbing power: USP requires Polycarbophil to absorb no less than 62 grams of fluid per gram of dried substance [1], while its calcium salt is limited to absorbing approximately 35 grams of fluid per gram of substance under similar conditions [3].

Why Polycarbophil (CAS 9003-97-8) Cannot Be Interchanged with Its Calcium Salt


Polycarbophil cannot be generically substituted with its closest analog, Calcium Polycarbophil, due to a fundamental, quantifiable difference in their pharmacodynamic activity. The calcium salt form is specifically designed to remain inert until it reaches the intestine, where the calcium ion is intended to dissociate [1]. However, clinical evidence suggests that this dissociation is often incomplete or insufficient in vivo. While raw Polycarbophil significantly modifies stool water content and consistency, clinical studies with Calcium Polycarbophil have shown no difference from placebo in these same endpoints [1]. This functional divergence is directly attributed to the calcium counter-ion, which chelates the carboxylic acid groups of the polymer, thereby rendering the Polycarbophil backbone inert [2]. This renders the two forms functionally distinct excipients for applications requiring immediate or high-capacity water absorption.

Polycarbophil (CAS 9003-97-8) Quantitative Differentiation Evidence for Procurement and Formulation Decisions


USP Absorbing Power: 1.8-Fold Higher Fluid Uptake Capacity of Polycarbophil Versus Its Calcium Salt

Polycarbophil demonstrates a significantly higher fluid-absorbing capacity compared to its calcium salt counterpart, a critical differentiator for formulation scientists. According to USP monographs, Polycarbophil must absorb at least 62 g of sodium bicarbonate solution per gram of polymer on a dried basis [1]. In contrast, Calcium Polycarbophil is required to absorb only approximately 35 g of the same solution per gram of polymer [2]. This represents a 1.8-fold greater fluid uptake capacity for the free acid form.

Pharmaceutical Excipient Specification Quality Control Formulation Development

In Vivo Functional Efficacy: Polycarbophil Alters Stool Consistency While Calcium Polycarbophil Is Inert

A critical functional differentiation between Polycarbophil and Calcium Polycarbophil lies in their respective in vivo efficacy in the gastrointestinal tract. While raw Polycarbophil demonstrates a significant effect on increasing stool water content and altering stool consistency [1], Calcium Polycarbophil in a placebo-controlled clinical study (6 g/day) showed no difference from placebo for stool consistency, abdominal bloating, or abdominal pain in patients with irritable bowel syndrome [1]. The lack of effect for the calcium salt is attributed to the failure of calcium to dissociate from the polymer backbone in the gut, rendering the Polycarbophil component inert [1].

Pharmacodynamics Gastrointestinal Therapeutics In Vivo Efficacy

Mucoadhesive Performance: Polycarbophil Demonstrates Superior In Vitro Mucoadhesion and In Vivo Residence Time Versus Carbomer

In a comparative study evaluating mucoadhesive polymers for peroral drug delivery, Polycarbophil exhibited significantly improved mucoadhesive properties in vitro compared to Carbomer (Carbopol 934P) [1]. This in vitro advantage translated to a marked in vivo differentiation: in an in situ rat intestinal loop model, the residence time of Carbomer-coated microspheres was comparable to non-coated controls, whereas Polycarbophil-coated spheres demonstrated pronounced and sustained bioadhesion [1].

Bioadhesion Mucoadhesive Drug Delivery Excipient Selection

pH-Dependent Swelling Capacity: 7-Fold Increase in Polycarbophil Hydration from Acidic to Neutral pH

The swelling behavior of Polycarbophil is highly dependent on the pH of the surrounding environment, a key attribute for targeted drug delivery systems. Physicochemical characterization demonstrates that Polycarbophil absorbs approximately 10 times its own weight of water under acidic conditions [1]. However, as the pH rises above 4.0, the swelling ratio increases markedly, reaching up to 70 times its initial weight under neutral pH conditions [1]. This represents a 7-fold increase in water uptake from gastric to intestinal pH.

Polymer Swelling Controlled Release pH-Responsive Excipients

Time-Dependent Mucoadhesion Profile: Polycarbophil Exhibits Rapid Initial Bioadhesion with Significant Decay Over 91 Minutes

An understanding of the temporal profile of mucoadhesion is essential for predicting the performance of a drug delivery system. A study using a texture analyzer and freshly excised rat small intestinal tissue characterized the bioadhesive force of Polycarbophil over time. Polycarbophil demonstrated a rapid and significant loss of bioadhesion over the course of a 91-minute testing period [1]. While the polymer is known for its strong initial mucoadhesion, this time-dependent decay in performance provides a benchmark against which novel, more durable bioadhesive polymer conjugates can be evaluated [1].

Mucoadhesion Kinetics Excipient Performance Formulation Durability

Toxicological Profile: Polycarbophil Exhibits Exceptionally Low Acute Oral Toxicity (LD50 of ~20 g/kg)

The safety and toxicity profile of Polycarbophil is a key consideration for its use as an oral pharmaceutical excipient. According to its DrugBank entry, the LD50 of calcium polycarbophil (which delivers the Polycarbophil polymer backbone in vivo) is approximated at 20 g/kg in young adult rats [1]. This exceptionally high LD50 value classifies the polymer as practically non-toxic via the oral route. Furthermore, Polycarbophil is not absorbed from the intestine and is excreted unchanged in the feces [1], confirming its status as a physiologically inert, non-systemic excipient.

Safety Pharmacology Toxicology Excipient Safety

Procurement-Driven Application Scenarios for Polycarbophil (CAS 9003-97-8)


Scenario 1: Development of an Oral Bulk-Forming Laxative with a High Swelling-to-Mass Ratio

For formulators aiming to create a compact, non-systemic laxative tablet, the free acid form of Polycarbophil is the scientifically justified choice. Its USP-defined absorbing power of ≥62 g/g is 1.8-fold higher than that of Calcium Polycarbophil. This superior water-binding capacity, coupled with its pH-dependent swelling that can reach up to 70 times its initial weight in a neutral intestinal environment , translates directly into a smaller, easier-to-swallow tablet that provides equivalent or superior bulk-forming action compared to a larger calcium salt tablet.

Scenario 2: Formulation of a High-Performance Mucoadhesive Drug Delivery System (Buccal, Nasal, Vaginal, or Ocular)

In the development of any non-oral, transmucosal drug delivery system where prolonged residence time is critical for efficacy, Polycarbophil is the superior polymer choice. Comparative studies have demonstrated that Polycarbophil provides significantly greater mucoadhesion and a longer residence time on mucosal surfaces than the widely used alternative Carbomer . For applications like ocular inserts, nasal sprays, or vaginal gels, this extended residence time can lead to improved drug absorption and reduced dosing frequency.

Scenario 3: Design of a pH-Responsive Matrix for Colon-Targeted or Enteric Drug Delivery

Polycarbophil's sharply pH-dependent swelling behavior makes it an ideal excipient for designing oral controlled-release systems that are triggered by the change in pH along the gastrointestinal tract. Its ability to absorb only 10 times its weight under acidic gastric conditions but swell up to 70-fold in the neutral pH of the intestines allows for the creation of matrix tablets that remain intact in the stomach but rapidly hydrate and release their drug payload in the colon. This property is central to achieving a sigmoidal, colon-specific drug release profile when combined with pH-sensitive polymers like Eudragit.

Scenario 4: Development of Drug Products Requiring a Well-Characterized, Low-Toxicity Excipient with Regulatory Filing Support

For pharmaceutical development programs that require a robust regulatory dossier, sourcing a compendial-grade Polycarbophil like Noveon AA-1 from a major supplier (e.g., Lubrizol) provides significant advantages. This includes a Type V Drug Master File (DMF) on record with the FDA, a Letter of Authorization for use in applications , and a comprehensive package of supporting toxicology data (dermal, ocular, oral) . This level of documentation streamlines the CMC section of an IND/NDA and de-risks the procurement process.

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